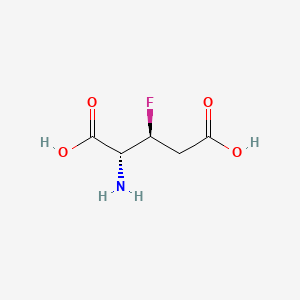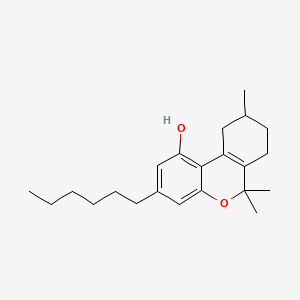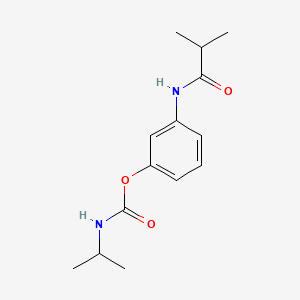![molecular formula C24H30N8O5 B1666347 5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid CAS No. 66147-31-7](/img/structure/B1666347.png)
5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Monobutyl methotrexate is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
Scientific Research Applications
Pharmacological Activities of Structurally Complex Compounds
- Compounds like Chlorogenic Acid (CGA) are known for their diverse biological and pharmacological effects. CGA, in particular, has been noted for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, among others. It has also been shown to modulate lipid metabolism and glucose, suggesting its potential in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental and Health Implications of Complex Compounds
- Certain amino acids produced by terrestrial and aquatic cyanobacteria, such as β-N-methylamino-l-alanine (BMAA), have been suggested to play a role as environmental factors in neurodegenerative diseases like Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC). The presence of BMAA in aquatic environments and organisms along the food chain makes it a public health concern (Lance et al., 2018).
Dual Role of Phenolic Compounds in Food and Medicine
- Phenolic compounds like Chlorogenic Acid have a dual role as both a food additive and a nutraceutical, exhibiting anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Their antimicrobial properties can be beneficial for food preservation, and they also have prebiotic activity, which makes them candidates for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Biological Modeling and Tracer Studies
- Artificial amino acids like α‐Methyl‐l‐tryptophan (α‐MTrp) are used as tracers to study neurotransmitter synthesis, such as serotonin (5‐HT) synthesis in the brain. These compounds, despite some limitations, provide valuable insights into normal control of neurotransmitter synthesis and its alteration by drugs or disorders (Diksic & Young, 2001).
properties
CAS RN |
66147-31-7 |
|---|---|
Product Name |
5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
Molecular Formula |
C24H30N8O5 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
5-butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H30N8O5/c1-3-4-11-37-18(33)10-9-17(23(35)36)29-22(34)14-5-7-16(8-6-14)32(2)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h5-8,12,17H,3-4,9-11,13H2,1-2H3,(H,29,34)(H,35,36)(H4,25,26,27,30,31) |
InChI Key |
AJOXYVRHUDHOGM-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCOC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Other CAS RN |
66147-31-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-Monobutyl methotrexate; NSC 305986; NSC-305986; NSC305986; gamma-Mbmtx; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



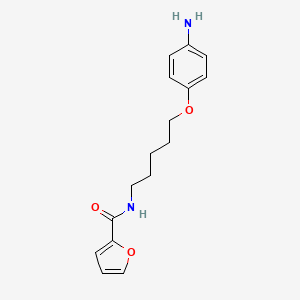
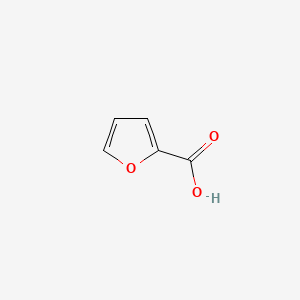
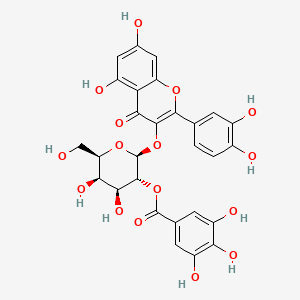
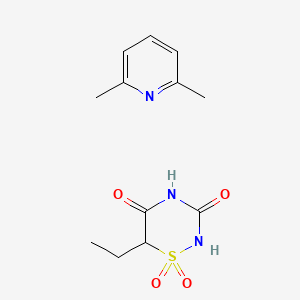
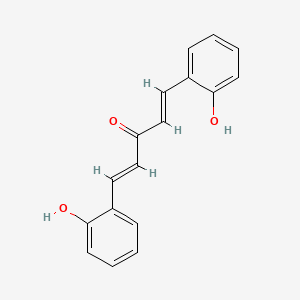
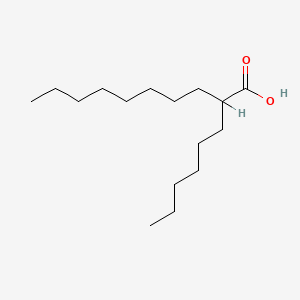
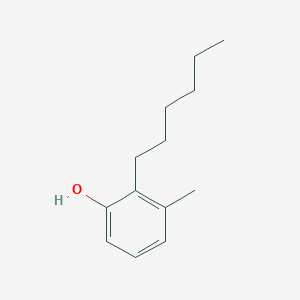
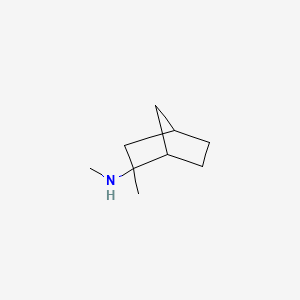
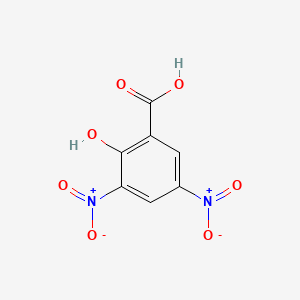
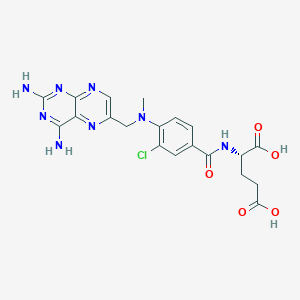
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
